2-Bromo-6-(2,2,2-trifluoroethyl)pyridine

Lipophilicity LogP ADME

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (CAS 1393570-50-7) is a halogenated pyridine derivative with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It features a bromine atom at the 2-position and a 2,2,2-trifluoroethyl group at the 6-position of the pyridine ring.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
Cat. No. B13544758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(2,2,2-trifluoroethyl)pyridine
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CC(F)(F)F
InChIInChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2
InChIKeyGSQYWOFCIOPENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(2,2,2-trifluoroethyl)pyridine: A Versatile Building Block for Halogenated Pyridine Derivatives in Research


2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (CAS 1393570-50-7) is a halogenated pyridine derivative with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol . It features a bromine atom at the 2-position and a 2,2,2-trifluoroethyl group at the 6-position of the pyridine ring. This compound serves primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research, leveraging the unique electronic and steric properties conferred by its substituents [1][2].

Why Generic Substitution of 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine Fails in Advanced Synthesis


Simple substitution of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine with other 2-bromopyridine derivatives is not feasible due to the critical influence of the 6-position substituent on both reactivity and downstream product properties. The trifluoroethyl group significantly alters the electron density of the pyridine ring, affecting the rate and selectivity of cross-coupling reactions [1]. Furthermore, the trifluoroethyl moiety is a privileged pharmacophore that enhances metabolic stability and lipophilicity, a property not replicated by other common 6-substituents like methyl or chloro groups, which are often less metabolically robust [2][3]. This unique combination of electronic activation and functional group utility prevents direct replacement without compromising synthetic efficiency and the biological profile of the final target.

Quantitative Differentiation: How 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine Compares to Key Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analogs Improves Membrane Permeability

The introduction of the 2,2,2-trifluoroethyl group at the 6-position significantly increases the compound's lipophilicity, a key determinant of membrane permeability and bioavailability in drug candidates. The predicted LogP (XLogP3) for 2-(2,2,2-trifluoroethyl)pyridine is 2.3, a value characteristic of this class and substantially higher than that of 2-methylpyridine (XLogP3: 1.2), which represents a common non-fluorinated analog [1][2]. The 2-bromo-6-(2,2,2-trifluoroethyl)pyridine core, with its additional bromine atom, is expected to exhibit an even higher LogP (computed LogP: 2.9489), further enhancing lipophilicity .

Lipophilicity LogP ADME Drug Design

Elevated Boiling Point Due to Steric Bulk of Trifluoroethyl vs. Trifluoromethyl Group

The bulkiness of the 2,2,2-trifluoroethyl group, compared to a trifluoromethyl group, results in a measurable difference in physical properties, specifically boiling point. This distinction is critical for process chemistry and purification strategies. A direct comparison notes that 2-bromo-6-(2,2,2-trifluoroethyl)pyridine is expected to have a slightly elevated melting and boiling point relative to 2-bromo-6-(trifluoromethyl)pyridine due to the increased steric bulk . The predicted boiling point for the target compound is 201.6±40.0 °C .

Physical Properties Boiling Point Purification Process Chemistry

Reactivity Modulation in Cross-Coupling: C6 Substituent Drives Reaction Outcome

The reactivity of 2-bromopyridines in palladium-catalyzed cross-coupling reactions is strongly dependent on the substituent at the C6 position. Studies show that the choice of C6 substituent (e.g., Br, CF3, CH3, CHO, morpholine) drastically alters reaction efficiency and product distribution [1]. While specific yield data for the 2,2,2-trifluoroethyl derivative are not provided in this study, the research unequivocally demonstrates that the C6 group is not a passive spectator. The electron-withdrawing nature of the trifluoroethyl group can influence the rate of oxidative addition and transmetalation steps, differentiating it from electron-donating or less polarizable substituents.

Cross-Coupling Synthetic Efficiency C-H Activation Reaction Yield

Validated Synthetic Utility as a Key Intermediate in Patent Literature

Recent patent analyses highlight a growing interest in 2-bromo-6-(2,2,2-trifluoroethyl)pyridine, specifically for the development of novel agricultural chemicals [1]. Its structural features are cited as making it particularly suitable for creating pesticide intermediates in formulations targeting resistant pest strains. This is a distinct, commercially validated application not commonly associated with non-fluorinated or differently substituted 2-bromopyridines, which may be more general building blocks.

Patent Analysis IP Landscape Synthetic Intermediate Commercial Relevance

High-Value Application Scenarios for 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine in Drug and Agrochemical Discovery


Agrochemical Lead Optimization for Pest Resistance Management

The compound's specific utility in developing novel pesticide intermediates, as identified in patent analyses, positions it as a strategic building block for teams addressing resistant pest strains. Its unique structure, incorporating the trifluoroethyl pharmacophore, is likely to yield crop protection agents with novel modes of action, a critical need in modern agriculture [1].

Optimization of ADME Properties in CNS Drug Candidates

The significantly enhanced lipophilicity (predicted LogP >2.9) compared to non-fluorinated pyridines makes this compound an excellent starting point for designing CNS-penetrant drug candidates. The trifluoroethyl group is a known strategy for improving blood-brain barrier permeability and metabolic stability, essential parameters for successful CNS therapeutics [2].

Development of Orthogonal Cross-Coupling Strategies for Complex Heterocycles

Given the strong, documented influence of the C6 substituent on cross-coupling reactivity, this compound is ideal for chemists developing orthogonal synthetic strategies. The combination of a reactive C2-bromide and a chemically robust C6-trifluoroethyl group allows for selective sequential functionalization to construct complex, highly decorated pyridine cores, a common motif in advanced materials and pharmaceuticals [3].

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